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Compound of Interest

Compound Name: D(-)-Pantolactone

Cat. No.: B8643307 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: D(-)-Pantolactone, a chiral bicyclic lactone, is a crucial intermediate in the

synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[1][2]

Its purity and structural integrity are paramount for the efficacy and safety of the final

pharmaceutical products. Spectroscopic techniques are indispensable tools for the

comprehensive characterization of D(-)-Pantolactone, ensuring its identity, purity, and

structural conformation. This document provides detailed application notes and experimental

protocols for the analysis of D(-)-Pantolactone using Fourier-Transform Infrared (FT-IR),

Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Physicochemical Properties of D(-)-Pantolactone
A summary of the key physicochemical properties of D(-)-Pantolactone is provided below for

reference.
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Property Value Reference(s)

CAS Number 599-04-2 [3][4]

Molecular Formula C₆H₁₀O₃ [3][4]

Molecular Weight 130.14 g/mol [3][4]

Appearance
White crystalline powder or

solid
[1][3]

Melting Point 88-93 °C [3]

Boiling Point 120-122 °C at 15 mmHg [1][3]

Optical Rotation -48° to -52° (c=2 in water) [1][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. For D(-)-Pantolactone, FT-IR is primarily used to confirm the

presence of the key hydroxyl (-OH) group and the γ-butyrolactone ring, specifically its carbonyl

(C=O) group. The resulting spectrum provides a unique molecular "fingerprint" that can be used

for material identification and quality control by comparing it against a reference standard.[5][6]

Experimental Protocol: KBr Pellet Method
Sample Preparation:

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-

4 hours to remove moisture. Store in a desiccator.

Weigh approximately 1-2 mg of the D(-)-Pantolactone sample and 100-200 mg of the

dried KBr.

Grind the mixture together in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation:
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Transfer a portion of the powder into a pellet-forming die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of

4 cm⁻¹ and an accumulation of 16-32 scans.

Data Analysis:

Perform baseline correction and spectral normalization if necessary.

Identify the characteristic absorption bands and compare them with known values for D(-)-
Pantolactone.

Data Presentation: Characteristic FT-IR Peaks
Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3400 Strong, Broad O-H stretch (hydroxyl group)

2970-2880 Medium-Strong
C-H stretch (aliphatic CH₃ and

CH₂)

~1770 Very Strong
C=O stretch (γ-lactone

carbonyl)

~1470 Medium C-H bend (aliphatic)

~1130 Strong C-O stretch (lactone ring)

Note: Peak positions can vary slightly depending on the sample preparation method (e.g., KBr

pellet vs. ATR). The values are typical representations.
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Visualization: FT-IR Analysis Workflow
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Click to download full resolution via product page

Caption: Workflow for D(-)-Pantolactone analysis using FT-IR spectroscopy.

Raman Spectroscopy
Application Note
Raman spectroscopy is another vibrational spectroscopy technique that provides information

complementary to FT-IR.[2] It is particularly sensitive to non-polar bonds and symmetric

vibrations. For D(-)-Pantolactone, Raman spectroscopy can effectively probe the C-C skeletal

framework and the carbonyl group. Since water is a weak Raman scatterer, this technique is

also suitable for analyzing samples in aqueous solutions without significant interference.[7]

Experimental Protocol
Sample Preparation:

Place a small amount of the crystalline D(-)-Pantolactone powder directly into a glass vial

or onto a microscope slide. No further preparation is typically needed for solid samples.

For solutions, dissolve the sample in a suitable solvent (e.g., water, chloroform) in a quartz

cuvette.

Data Acquisition:

Place the sample in the spectrometer's sample holder.

Focus the laser (e.g., 785 nm) onto the sample.

Acquire the Raman spectrum over a range of 3500-200 cm⁻¹ (Raman shift). Adjust laser

power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample

degradation.
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Data Analysis:

Perform cosmic ray removal and baseline correction.

Identify the characteristic Raman scattering peaks and compare them with a reference

spectrum.

Data Presentation: Characteristic Raman Peaks
Raman Shift (cm⁻¹) Tentative Assignment

2980-2880 C-H stretch

~1765 C=O stretch (lactone)

~1460 C-H bend

900-700 C-C skeletal stretch / Ring vibrations

Note: Raman peak assignments can be complex and often require computational modeling for

definitive assignment.

Visualization: Raman Analysis Workflow
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Caption: Workflow for D(-)-Pantolactone analysis using Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. ¹H NMR provides detailed information about the number, connectivity, and

chemical environment of hydrogen atoms, while ¹³C NMR provides information about the
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carbon skeleton. For D(-)-Pantolactone, NMR is used to confirm the complete molecular

structure, verify stereochemistry, and identify and quantify impurities.

Experimental Protocol
Sample Preparation:

Weigh 5-10 mg of D(-)-Pantolactone and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O) in a clean, dry

NMR tube.[4][8]

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for CDCl₃) if

quantitative analysis is required.

Cap the NMR tube and gently invert to ensure the solution is homogeneous.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high

homogeneity.

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard pulse sequences.

Data Analysis:

Process the raw data (Free Induction Decay, FID) by applying Fourier Transform, phase

correction, and baseline correction.

Integrate the signals in the ¹H spectrum to determine proton ratios.

Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the

molecule.

Data Presentation: ¹H and ¹³C NMR Data
Table: ¹H NMR Spectral Data
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Assignment
Chemical Shift
(δ) in CDCl₃
(ppm)

Chemical Shift
(δ) in D₂O
(ppm)[4]

Multiplicity Integration

-OH
Variable (e.g.,

~3.0)
(exchanges) Singlet (broad) 1H

H-3 ~4.05 ~4.37 Singlet 1H

H-2 (CH₂) ~3.95 ~4.13 2H (AB quartet) 2H

CH₃ (gem-

dimethyl)
~1.20 ~1.18 Singlet 3H

CH₃ (gem-

dimethyl)
~1.05 ~1.01 Singlet 3H

Table: ¹³C NMR Spectral Data

Assignment
Chemical Shift (δ) in CDCl₃
(ppm)

Chemical Shift (δ) in D₂O
(ppm)[4]

C-1 (C=O) ~179.5 182.61

C-3 (CH-OH) ~76.0 79.67

C-2 (CH₂) ~75.8 78.25

C-4 (quaternary) ~40.2 43.31

CH₃ (gem-dimethyl) ~23.0 24.12

CH₃ (gem-dimethyl) ~20.0 20.86

Note: Chemical shifts are referenced to TMS (0 ppm) for CDCl₃ or an internal standard for D₂O.

Values can vary slightly based on concentration and instrument.

Visualization: NMR Analysis Workflow
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Caption: Workflow for D(-)-Pantolactone analysis using NMR spectroscopy.

Mass Spectrometry (MS)
Application Note
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight of D(-)-Pantolactone
and to gain structural information from its fragmentation pattern.[9] Techniques like Gas

Chromatography-Mass Spectrometry (GC-MS) are ideal for analyzing this relatively volatile

compound, providing both retention time for separation and a mass spectrum for identification.

[4] Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC) can be used to

detect the protonated molecule [M+H]⁺.

Experimental Protocol: GC-MS with Electron Ionization
(EI)

Sample Preparation:

Prepare a dilute solution of D(-)-Pantolactone (e.g., 1 mg/mL) in a volatile organic solvent

such as methanol or ethyl acetate.

Data Acquisition:

Inject 1 µL of the sample solution into the GC-MS system.

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven

temperature to ramp from a low temperature (e.g., 60°C) to a high temperature (e.g.,

250°C) to ensure separation from any impurities.

MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to

200.
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Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to D(-)-
Pantolactone.

Extract the mass spectrum for that peak.

Identify the molecular ion peak (M⁺·) and the major fragment ions. Compare the

fragmentation pattern to a library or reference spectrum for confirmation.

Data Presentation: Key Mass Fragments (EI)
m/z Ion

Proposed Fragment
Identity

130 [M]⁺· Molecular Ion

115 [M - CH₃]⁺ Loss of a methyl group

102 [M - CO]⁺· or [M - C₂H₄]⁺·
Loss of carbon monoxide or

ethene

85 [M - COOH]⁺ or [M - C₂H₅O]⁺
Loss of carboxyl or ethoxy

radical

71 [C₄H₇O]⁺
Fragment from isobutyryl

moiety

57 [C₄H₉]⁺ tert-Butyl cation

43 [C₃H₇]⁺ or [C₂H₃O]⁺ Isopropyl or acetyl cation

Note: Fragmentation patterns are complex. The proposed identities are based on common

fragmentation rules for lactones and alcohols.

Visualization: GC-MS Analysis Workflow
Sample Preparation GC-MS Acquisition Data Analysis

Prepare Dilute Solution
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Click to download full resolution via product page

Caption: Workflow for D(-)-Pantolactone analysis using GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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